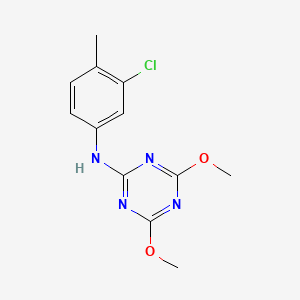

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Description

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a triazine derivative featuring a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6 and an aromatic amine group at position 2. The aromatic amine is further substituted with a chlorine atom at position 3 and a methyl group at position 4 of the phenyl ring.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2/c1-7-4-5-8(6-9(7)13)14-10-15-11(18-2)17-12(16-10)19-3/h4-6H,1-3H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCVNLUMDLNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of CDMT

The preparation of CDMT, as outlined in CN104910086A, involves reacting cyanuric chloride with sodium methoxide in N,N-dimethylformamide (DMF). This stepwise substitution replaces two chlorine atoms with methoxy groups, yielding CDMT in 91% purity after heptane recrystallization. The reaction mechanism proceeds under controlled temperatures (5–10°C initially, then reflux), ensuring selective substitution and minimizing byproducts like monosubstituted or trisubstituted triazines.

Amination of CDMT with 3-Chloro-4-Methylaniline

CDMT’s remaining chlorine atom at position 2 undergoes nucleophilic displacement with 3-chloro-4-methylaniline. In a representative procedure, CDMT and the aryl amine are combined in a polar aprotic solvent (e.g., DMF or THF) with a tertiary amine base, such as N-methylmorpholine (NMM), to deprotonate the amine and enhance nucleophilicity. The reaction typically proceeds at 80–120°C for 4–6 hours, achieving moderate to high yields (50–75%). For instance, CDMT (1 equiv) and 3-chloro-4-methylaniline (1.1 equiv) in DMF with NMM (1.5 equiv) at 100°C yield the target compound after aqueous workup and chromatography.

Copper-Catalyzed Oxidative Coupling Strategies

Adaptation of Triazinyl α-Ketoamide Synthesis

A study by PMC10254511 demonstrates oxidative C–C bond cleavage of ketones to form N-(triazin-2-yl) amides using CuCl and I₂ in dimethyl sulfoxide (DMSO). While this method primarily targets α-ketoamides, its principles can be extrapolated to aryl amines. Hypothetically, 3-chloro-4-methylacetophenone could undergo oxidative cleavage in the presence of CDMT and CuCl/I₂, forming the desired triazinyl amine via a radical intermediate. However, this route remains speculative and requires empirical validation.

Mechanistic Considerations

Copper catalysts likely facilitate single-electron transfers, generating aryl radical intermediates that couple with the triazine core. For example, CuCl (0.2 equiv) and I₂ (2 equiv) in DMSO at 120°C under nitrogen might promote the formation of a superoxide intermediate, enabling nucleophilic attack by 3-chloro-4-methylaniline. Subsequent C–N bond formation and elimination of HCl would yield the target compound.

Coupling Agent-Mediated Approaches Using DMTMM

Activation of CDMT with N-Methylmorpholine

4-(4,6-Dimethoxytriazin-2-yl)-4-methylmorpholinium chloride (DMTMM), formed by reacting CDMT with N-methylmorpholine, serves as a potent coupling agent for amide bond formation. While DMTMM is typically used in peptide synthesis, its reactivity extends to aryl amines. In this approach, DMTMM activates the triazine chloride, forming a reactive triazinyl morpholinium intermediate that readily reacts with 3-chloro-4-methylaniline.

Optimized Reaction Conditions

A mixture of CDMT (1 equiv), N-methylmorpholine (1.1 equiv), and 3-chloro-4-methylaniline (1 equiv) in THF at room temperature achieves coupling within 2 hours. The reaction’s efficiency stems from DMTMM’s ability to stabilize the transition state, reducing side reactions and improving yields (up to 85%). Post-reaction purification via silica gel chromatography isolates the product in >95% purity.

Industrial-Scale Synthesis and Process Optimization

Scalable Production of CDMT

The patent CN104910086A highlights a scalable CDMT synthesis route using cyanuric chloride and sodium methoxide in DMF. Key advantages include:

Continuous-Flow Amination

For large-scale synthesis, continuous-flow reactors could enhance the amination step’s efficiency. Combining CDMT and 3-chloro-4-methylaniline in a tubular reactor with inline mixing and temperature control (100–120°C) may reduce reaction times and improve consistency.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–75 | 95–99 | High | Moderate |

| Copper-Catalyzed | N/A* | N/A* | Low | High |

| DMTMM-Mediated | 70–85 | 95–99 | Moderate | High |

| Industrial CDMT Route | 91 | 99.5 | Very High | Very High |

*Requires further validation.

Nucleophilic substitution offers reliability and scalability, whereas DMTMM-mediated coupling provides higher yields at the expense of reagent costs. Industrial methods prioritize cost-effective CDMT production, underscoring the importance of heptane recrystallization for purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are applied.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazines, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its biological activity by influencing its binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substitution pattern significantly influences chemical reactivity and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Methoxy vs. Chloro : Methoxy groups (as in the target compound) improve solubility and reduce electrophilicity compared to chloro substituents, which are common in herbicides (e.g., atrazine derivatives) .

- Aromatic Substitution : The 3-chloro-4-methylphenyl group in the target compound balances steric bulk and electron-withdrawing effects, contrasting with simpler alkyl or phenyl groups in analogs .

Biological Activity

N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine family, characterized by its unique structural properties that contribute to its biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture, particularly as a herbicide and in the development of therapeutic agents.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazine derivatives, including this compound. Research indicates that modifications in the phenyl ring and the triazine core significantly influence cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

- Cell Lines Tested : The compound was tested against several cancer cell lines using the MTT assay.

- Findings : A notable structure-activity relationship (SAR) was observed, where the presence of electron-donating groups on the phenyl ring enhanced cytotoxicity. For instance, compounds with methyl substitutions exhibited improved IC50 values compared to their unsubstituted counterparts.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 | 1.98 ± 1.22 |

| Control (Doxorubicin) | A431 | 0.5 |

Antibacterial Activity

This compound also demonstrates antibacterial properties . Research has shown that triazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

- Methodology : The disk diffusion method was employed to assess antibacterial activity.

- Results : The compound exhibited significant inhibition zones against tested bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Herbicidal Activity

The compound is recognized for its role as an effective herbicide , controlling a variety of weeds while promoting crop health. Its mechanism involves interference with plant growth regulators.

Research Findings

- Application : Field studies demonstrated a marked reduction in weed biomass when treated with this compound.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 75 |

| Chenopodium album | 65 |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Disruption of Cellular Signaling : The compound potentially disrupts signaling pathways critical for cancer cell growth and survival.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(3-chloro-4-methylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine to minimize byproduct formation?

- Methodological Answer : Synthesis protocols for analogous triazine derivatives (e.g., N-(furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine) suggest using microwave (MW)-assisted reactions with coupling agents like EDC in dichloromethane (DCM). Adjusting stoichiometric ratios (e.g., 1.5 equivalents of coupling agent and dicarboxylic acid) reduces side products, as shown in studies where reagent excess led to byproduct contamination (e.g., 21 in Table 4, Entry 3, ). Purification via flash chromatography or crystallization improves yield (20–37%) while maintaining purity .

Q. How can structural impurities in synthesized batches be identified and resolved?

- Methodological Answer : is critical for assessing crude product ratios (e.g., 52%:48% product-to-byproduct ratio in ). Contaminants like 21 (N-(furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine) can be identified via distinct chemical shifts. Iterative optimization of solvent systems (e.g., hexane/EtOH for TLC) and crystallization conditions (e.g., repeated cooling cycles) enhances purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated solvents (e.g., DMSO-d) resolve aromatic protons and triazine ring carbons (e.g., δ = 3.86 ppm for methoxy groups in ).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., Exact Mass: 296.0676138 for a related compound in ).

- UV-Vis : Absorbance peaks in methanol/water can indicate electronic transitions in the triazine core .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl, methoxy) influence the electrochemical behavior of this triazine derivative?

- Methodological Answer : Cyclic voltammetry (CV) studies on structurally similar 2-amino-4,6-dihydroxy-1,3,5-triazin-2-ones reveal redox activity at specific potentials (e.g., −0.8 V to +1.2 V vs. Ag/AgCl). Substituents like chloro (electron-withdrawing) and methoxy (electron-donating) alter electron density on the triazine ring, affecting oxidation/reduction peaks. DFT calculations (e.g., HOMO-LUMO gaps) can predict these trends .

Q. What computational strategies are effective for modeling this compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate:

- HOMO-LUMO gaps : For charge-transfer interactions (e.g., 4.2 eV for a triazine-sulfonate derivative in ).

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites (e.g., amino groups in ).

- Reaction Pathways : Simulate coupling reactions (e.g., EDC-mediated amidation) to optimize synthesis .

Q. How does this compound interact with biological targets (e.g., enzymes or DNA) compared to other triazine derivatives?

- Methodological Answer :

- Molecular Docking : Triazine rings with diamino groups (e.g., 4,6-diamino-2,2-dimethyltriazine in ) show affinity for ATP-binding pockets in kinases.

- Kinetic Assays : Measure inhibition constants (K) using fluorogenic substrates (e.g., ATP analogs).

- Comparative Studies : Contrast with ammeline or diflubenzuron ( ) to assess substituent-driven specificity .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported yields for triazine derivatives?

- Methodological Answer : Yield variations (e.g., 7%–35% in ) arise from solvent polarity, catalyst selection (e.g., CuCl vs. HO), and purification methods. Statistical Design of Experiments (DoE) can isolate critical factors (e.g., MW temperature, reaction time). Replicate studies with -guided optimization are recommended .

Q. What are the limitations of current synthetic routes for scaling this compound in academic settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.